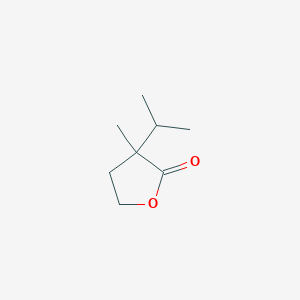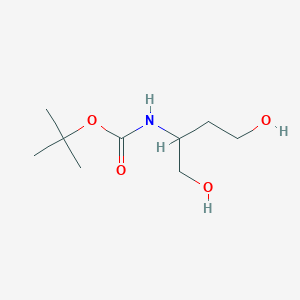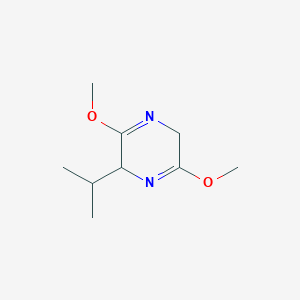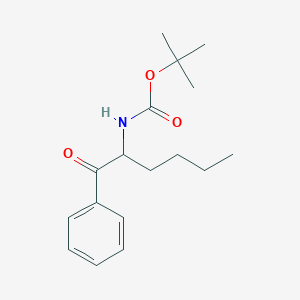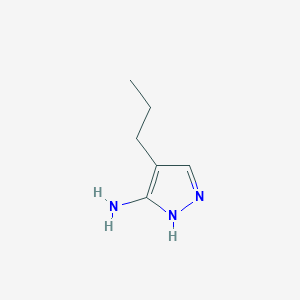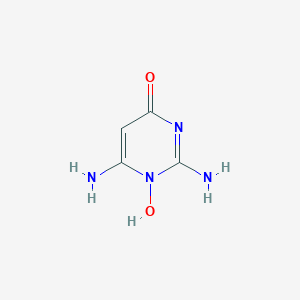
(1S,4S)-4-(4-chlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1S,4S)-4-(4-chlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride, also known as (1S,4S)-4-(4-chlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride, is a useful research compound. Its molecular formula is C₁₇H₁₉Cl₂N and its molecular weight is 308.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1S,4S)-4-(4-chlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S,4S)-4-(4-chlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Stereoselective Synthesis
- A study by Han et al. (2007) discusses the large-scale, stereoselective process for synthesizing a similar compound, which involves key steps like the synthesis of sulfinyl imine and its reduction. This process achieved high chemical and stereochemical purity, indicating its potential in precise chemical manufacturing (Han et al., 2007).
Pharmaceutical Synthesis
- Vukics et al. (2002) describe an improved industrial synthesis process for sertraline hydrochloride, a very effective antidepressant. The process uses N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]-methanamine N-oxide as an intermediate, highlighting the role of similar compounds in pharmaceutical ingredient synthesis (Vukics et al., 2002).
Spectroscopic Identification
- Nycz et al. (2016) explored the identification of novel hydrochloride salts of cathinones, including derivatives similar to the compound . The study used techniques like GC-MS, IR, NMR, and X-ray diffraction, showcasing how such compounds can be identified and analyzed in forensic science (Nycz et al., 2016).
Synthesis of Bioactive Compounds
- Wei-dong (2013) discusses the synthesis of 1,2,3,4-tetrahydronaphthalen-1-amine and its derivatives as important synthetic intermediates for bioactive compounds. This indicates the compound's potential in the development of bioactive materials (Wei-dong, 2013).
Chiral Auxiliary in Asymmetric Reactions
- Orsini et al. (2005) used a compound synthesized from naphthalene in Reformatsky-type reactions as a chiral auxiliary. This exemplifies the use of such compounds in enhancing the selectivity of chemical reactions (Orsini et al., 2005).
Medicinal Chemistry and Drug Discovery
- Wyrick et al. (1993) synthesized 1-phenyl-3-amino-1,2,3,4-tetrahydronaphthalenes, demonstrating their use in probing novel receptors with sigma-like neuromodulatory activity. This suggests applications in medicinal chemistry for discovering drugs targeting specific neurological pathways (Wyrick et al., 1993).
Inhibition of Cytochrome P450 in Drug Discovery
- Tang et al. (2008) investigated the inhibition of cytochrome P450 by a derivative of 1,2,3,4-tetrahydronaphthalen-1-amine in drug discovery, particularly in the context of drug-drug interactions. This research is significant for understanding the metabolic implications of new drugs (Tang et al., 2008).
properties
IUPAC Name |
(1S,4S)-4-(4-chlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN.ClH/c1-19-17-11-10-14(12-6-8-13(18)9-7-12)15-4-2-3-5-16(15)17;/h2-9,14,17,19H,10-11H2,1H3;1H/t14-,17-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTILPEMKUQBCMU-RVXRQPKJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC(C2=CC=CC=C12)C3=CC=C(C=C3)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H]1CC[C@H](C2=CC=CC=C12)C3=CC=C(C=C3)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90712362 |
Source


|
| Record name | (1S,4S)-4-(4-Chlorophenyl)-N-methyl-1,2,3,4-tetrahydro-1-naphthalenamine hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90712362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,4S)-4-(4-chlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride | |
CAS RN |
79646-00-7 |
Source


|
| Record name | (1S,4S)-4-(4-Chlorophenyl)-N-methyl-1,2,3,4-tetrahydro-1-naphthalenamine hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90712362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R)-2-hexadecanoyloxy-3-[hydroxy-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyphosphoryl]oxypropyl] hexadecanoate](/img/structure/B139498.png)
